N-(4-methoxyphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-methoxyphenyl)thiophene-2-sulfonamide, or 4MTPT, is an organic compound with a wide range of applications in scientific research. It is a versatile building block for organic synthesis and can be used to create a variety of compounds. It is also used in a variety of lab experiments, such as those involving biochemical and physiological processes.
Scientific Research Applications
Anticancer Properties
N-(4-methoxyphenyl)thiophene-2-sulfonamide and its analogs have been researched for their potential as cancer chemotherapeutic agents. Studies have highlighted their effectiveness in inhibiting various cancer cell lines, including human breast cancer cell lines (Mohamadi, Spees, & Grindey, 1992), (Ghorab, Bashandy, & Alsaid, 2014).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives have been extensively studied. These include methods like PMB protection/deprotection strategy for synthesizing phenoxy substituted derivatives (Williams, Dandepally, & Kotturi, 2010) and the preparation of thiophenes with various biologically active moieties (Rehman et al., 2011).
Enzyme Inhibition Studies
This compound based compounds have been evaluated as potent inhibitors of enzymes like carbonic anhydrase I and II isoenzymes (Alım, Köksal, & Karaman, 2020). Such studies provide insights into their potential therapeutic applications.
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the mechanism of action of these compounds. This includes examining their inhibitory properties and interactions with biological targets (Alım, Köksal, & Karaman, 2020).
Antimicrobial and Antioxidant Activities
Research has also been conducted on the antimicrobial and antioxidant activities of this compound derivatives. This includes their efficacy against various bacterial and fungal strains, as well as their potential as antioxidants (Aziz‐ur‐Rehman et al., 2013), (Fatima et al., 2013).
Mechanism of Action
Mode of Action
N-(4-methoxyphenyl)thiophene-2-sulfonamide interacts with its targets, the hCA-I and hCA-II isoenzymes, by inhibiting their activity . The compound exhibits potent inhibition effects on both isoenzymes at very small concentrations .
Biochemical Pathways
The inhibition of hCA-I and hCA-II by this compound affects the carbonic anhydrase pathway . This pathway is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many biological processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of hCA-I and hCA-II isoenzymes . This inhibition disrupts the carbonic anhydrase pathway, potentially affecting pH and fluid balance in the body.
properties
IUPAC Name |
N-(4-methoxyphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-15-10-6-4-9(5-7-10)12-17(13,14)11-3-2-8-16-11/h2-8,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMIWWLYIDNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.